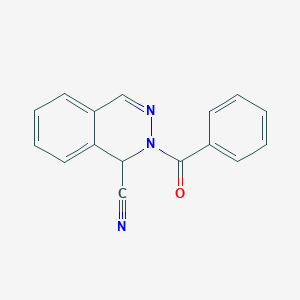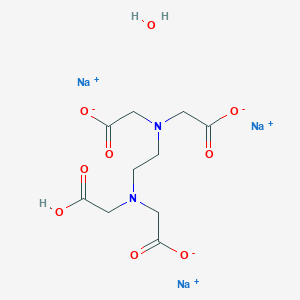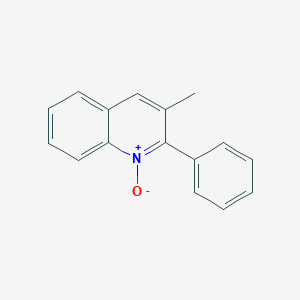
2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile, also known as phthalazine or phthalazinone, is a heterocyclic organic compound that contains a phthalazine core structure. It has been extensively studied for its various biological activities and has gained significant attention in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and the modulation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Phthalazine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phthalazine has several advantages for laboratory experiments, including its low toxicity and high stability. However, its limited solubility in water and certain organic solvents can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile, including the development of more efficient synthesis methods, the investigation of its potential use as a diagnostic tool for certain diseases, and the exploration of its therapeutic potential for various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of 2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile can be achieved through several methods, including the reaction of phthalic anhydride with hydrazine, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of phthalic anhydride with urea and subsequent dehydration of the resulting intermediate with phosphorus oxychloride.
Aplicaciones Científicas De Investigación
Phthalazine has been studied for its various biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases.
Propiedades
Número CAS |
13925-27-4 |
|---|---|
Nombre del producto |
2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile |
Fórmula molecular |
C16H11N3O |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-benzoyl-1H-phthalazine-1-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-15-14-9-5-4-8-13(14)11-18-19(15)16(20)12-6-2-1-3-7-12/h1-9,11,15H |
Clave InChI |
GMYBIXXKSUEYNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(C3=CC=CC=C3C=N2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C(C3=CC=CC=C3C=N2)C#N |
Sinónimos |
2-Benzoyl-1,2-dihydro-1-phthalazinecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)












